![molecular formula C9H19NO B3072186 Butyl(ethyl)(oxiran-2-ylmethyl)amine CAS No. 1016675-25-4](/img/structure/B3072186.png)
Butyl(ethyl)(oxiran-2-ylmethyl)amine
Overview
Description
“Butyl(ethyl)(oxiran-2-ylmethyl)amine” is a chemical compound with the molecular formula C9H19NO . It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair .
Synthesis Analysis
The synthesis of similar compounds often involves the ring-opening of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . A metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines has been reported .Molecular Structure Analysis
The molecular structure of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” consists of a butyl group, an ethyl group, and an oxiran-2-ylmethyl group attached to a nitrogen atom . The exact structure can be determined using techniques such as Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in various chemical reactions. One notable reaction is the ring-opening of epoxides with amines, which provides β-amino alcohols . This reaction can be used for the introduction of amines in natural products during late-stage transformations .Physical And Chemical Properties Analysis
Amines, including “Butyl(ethyl)(oxiran-2-ylmethyl)amine”, can engage in hydrogen bonding with water . Amines of low molar mass are quite soluble in water . The exact physical and chemical properties of “Butyl(ethyl)(oxiran-2-ylmethyl)amine” would need to be determined experimentally.Scientific Research Applications
Ring-Opening Reactions with Amines
The compound undergoes highly regioselective ring-opening reactions with epoxides. In a metal- and solvent-free protocol, it reacts with epoxides to form β-amino alcohols . This process is valuable for late-stage transformations and the introduction of amines into natural products.
Self-Curable Epoxy Thermosets
Butyl(ethyl)(oxiran-2-ylmethyl)amine derivatives contribute to high-Tg (glass transition temperature) and low-dissipation epoxy thermosets. These self-curing materials exhibit excellent mechanical properties and find applications in coatings, adhesives, and composite materials .
Curing Agent for Polyester Powder Coatings
Tris(oxiran-2-ylmethyl)benzene-1,3,5-tricarboxylate (TOTC), a derivative of our compound, serves as a curing agent for polyester powder coatings. TOTC is synthesized without using harmful epichlorohydrin and enhances the durability and chemical resistance of coatings .
Mechanism of Action
Target of Action
The primary target of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the epoxide group . This compound is involved in the ring-opening reaction of epoxides with amines , leading to the formation of β-amino alcohols . These β-amino alcohols are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products .
Mode of Action
Butyl(ethyl)(oxiran-2-ylmethyl)amine interacts with its targets through a ring-opening reaction . This process involves the nucleophilic attack of the amine on the carbon atom of the epoxide . The reaction is highly regioselective, providing β-amino alcohols in high yields . This mode of action allows for the introduction of amines in natural products during late-stage transformations .
Biochemical Pathways
The biochemical pathway primarily affected by Butyl(ethyl)(oxiran-2-ylmethyl)amine is the synthesis of β-amino alcohols . These compounds are crucial in the production of various biologically active substances, including natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals .
Result of Action
The result of the action of Butyl(ethyl)(oxiran-2-ylmethyl)amine is the production of β-amino alcohols . These compounds are important in various biological and chemical applications. For instance, they serve as building blocks in the synthesis of a wide range of biologically active natural and synthetic products .
Action Environment
The action of Butyl(ethyl)(oxiran-2-ylmethyl)amine can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and the presence of a solvent, can affect the yield and regioselectivity of the reaction . Additionally, the presence of other substances, such as acids or bases, can also influence the reaction . Therefore, careful control of the reaction environment is crucial for optimizing the compound’s action, efficacy, and stability.
Future Directions
The future directions for “Butyl(ethyl)(oxiran-2-ylmethyl)amine” and similar compounds could involve their use in the synthesis of new materials. For example, tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate was synthesized and used as a curing agent for polyester powder coatings . This suggests that “Butyl(ethyl)(oxiran-2-ylmethyl)amine” could potentially be used in similar applications.
properties
IUPAC Name |
N-ethyl-N-(oxiran-2-ylmethyl)butan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-3-5-6-10(4-2)7-9-8-11-9/h9H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNXDRMXLUBAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)CC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl(ethyl)(oxiran-2-ylmethyl)amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.